An In-depth Technical Guide to Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH)
An In-depth Technical Guide to Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a pivotal amino acid derivative employed in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). In this compound, both the α-amino group and the phenolic hydroxyl group of the L-tyrosine side chain are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This dual protection strategy is integral to Boc-based peptide synthesis methodologies, offering a robust means to prevent undesirable side reactions at the tyrosine residue during peptide chain elongation. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-Tyr(Boc)-OH, with a focus on its utility in the synthesis of peptides for research and drug development.
Chemical Structure and Properties
The structure of Boc-Tyr(Boc)-OH is characterized by the presence of two bulky tert-butyloxycarbonyl protecting groups. This structural feature significantly influences its chemical and physical properties, including its solubility and reactivity.
Structural Information
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid[1] |
| Molecular Formula | C₁₉H₂₇NO₇[1] |
| Molecular Weight | 381.42 g/mol [1] |
| CAS Number | 20866-48-2[1] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |
| InChI | InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1[1] |
Physicochemical Properties
Precise experimental data for some physicochemical properties of Boc-Tyr(Boc)-OH, such as melting and boiling points, are not consistently reported in publicly available literature. The data presented below is a combination of computed values and qualitative observations.
| Property | Value/Description | Notes |
| Melting Point | Data not available | The melting point of the related compound, Boc-Tyr-OH, is reported as 133-135 °C.[2] |
| Boiling Point | Data not available (likely decomposes) | |
| Solubility | Soluble in many organic solvents such as DMF, DCM, and ethyl acetate. Limited solubility in water. | Quantitative solubility data is largely unpublished. |
| pKa | Data not available | |
| Appearance | White to off-white solid/powder |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Boc-Tyr(Boc)-OH are expected to show characteristic signals for the Boc protecting groups, the tyrosine backbone, and the aromatic side chain. As a reference, the reported ¹H NMR data for the related compound Boc-Tyr(Bzl)-OH in CDCl₃ shows:
-
Aromatic protons: 7.42 - 6.90 ppm (m, 9H)
-
Amide NH: ~5.0 ppm (d, 1H)
-
α-proton: ~4.58 ppm (m, 1H)
-
Benzyl CH₂: 5.02 ppm (s, 2H)
-
β-protons: 3.12 - 2.86 ppm (m, 2H)
-
Boc C(CH₃)₃: 1.42 ppm (s, 9H)[3]
For Boc-Tyr-OH , the ¹H NMR spectrum in CD₃OD shows:
-
Aromatic protons: 7.03 ppm (d, J=8.4 Hz, 2H) and 6.70 ppm (d, J=8.4 Hz, 2H)
-
α-proton: 4.32-4.23 ppm (m, 1H)
-
β-protons: 3.04 ppm (dd, J=13.8, 5.2 Hz, 1H) and 2.81 ppm (dd, J=13.8, 5.2 Hz, 1H)
-
Boc C(CH₃)₃: 1.39 ppm (s, 9H)[4]
The ¹³C NMR spectrum for Boc-Tyr(Boc)-OH would be expected to show signals for the two distinct Boc groups, the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the tyrosine residue.
Infrared (IR) Spectroscopy
The IR spectrum of Boc-Tyr(Boc)-OH will exhibit characteristic absorption bands for its functional groups. Based on data for related compounds, the following absorptions are expected:
-
N-H stretch (amide): ~3300-3400 cm⁻¹
-
C-H stretch (aliphatic and aromatic): ~2850-3100 cm⁻¹
-
C=O stretch (carbamate and carboxylic acid): ~1650-1750 cm⁻¹ (multiple bands expected)
-
C-O stretch: ~1000-1300 cm⁻¹
Experimental Protocols
Boc-Tyr(Boc)-OH is a cornerstone in Boc-based solid-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.
Protocol 1: Coupling of Boc-Tyr(Boc)-OH to a Resin-Bound Peptide
Objective: To couple Boc-Tyr(Boc)-OH to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Tyr(Boc)-OH
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Methodology (using DIC/HOBt):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection: If the N-terminus is Boc-protected, treat the resin with 50% Trifluoroacetic acid (TFA) in DCM to remove the Boc group. Wash thoroughly with DCM and neutralize with a 10% solution of Diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Boc Groups
Objective: To remove the Boc protecting groups from the N-terminus and the tyrosine side chain.
Materials:
-
Boc-Tyr(Boc)-Peptide-Resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers to trap the tert-butyl cations generated during deprotection. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This step removes the Boc groups and cleaves the peptide from the resin if a TFA-labile linker was used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Role in Drug Development and Signaling Pathway Research
Boc-Tyr(Boc)-OH is instrumental in the synthesis of tyrosine-containing peptides that are crucial tools for studying cellular signaling pathways. Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism.[5][6] Misregulation of tyrosine phosphorylation is implicated in numerous diseases, most notably cancer.[6]
Researchers synthesize peptides containing tyrosine or modified tyrosine analogs to investigate the activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), the enzymes that add and remove phosphate groups from tyrosine residues, respectively.[5][7] By incorporating Boc-Tyr(Boc)-OH into a peptide sequence, scientists can produce substrates, inhibitors, or probes to study these enzymes and their roles in signaling cascades.[5][8][9] For instance, synthetic phosphotyrosine-containing peptides can act as antagonists or agonists in various signaling pathways.[8][9] The use of Boc-protected tyrosine derivatives allows for the precise and controlled synthesis of these critical research tools.[5]
Conclusion
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine is a vital reagent for chemists and drug development professionals engaged in the synthesis of complex peptides. Its dual-protection scheme effectively prevents unwanted side reactions, enabling the controlled incorporation of tyrosine into peptide sequences. While some of its specific physicochemical properties are not extensively documented, its utility in solid-phase peptide synthesis is well-established. The ability to synthesize high-purity tyrosine-containing peptides using Boc-Tyr(Boc)-OH as a building block continues to be a cornerstone in the exploration of cellular signaling pathways and the development of novel peptide-based therapeutics.
References
- 1. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. "Studies on the design and synthesis of modified tyrosine-containing pe" by Eung-Seok Lee [docs.lib.purdue.edu]
- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
